REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([S:11]([Cl:10])(=[O:13])=[O:12])[CH:5]=[CH:4][C:3]=1[O:8][CH3:9]
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Name
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|
Quantity
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1.87 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)OC
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
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2 mL
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Type
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reactant
|
Smiles
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ClS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was cooled in an ice-salt bath to −5° C. to 0° C
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Type
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ADDITION
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Details
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The mixture then was poured
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Type
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CUSTOM
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Details
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transferred to a separatory funnel
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Type
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CUSTOM
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Details
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The aqueous layer was separated
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Type
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EXTRACTION
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Details
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extracted (×2)
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Type
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CUSTOM
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Details
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The combined organic layers were dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C=CC1OC)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |